molecular formula C9H19NO2 B1587646 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE CAS No. 3603-43-8

1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE

Cat. No.: B1587646
CAS No.: 3603-43-8
M. Wt: 173.25 g/mol
InChI Key: YVMNPPASXPOPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-(Piperidin-1-yl)ethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMNPPASXPOPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403471
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3603-43-8
Record name 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-[2-(2-Hydroxyethoxy)ethyl]piperidine (HEEP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[2-(2-Hydroxyethoxy)ethyl]piperidine , also known as 2-(2-Piperidinoethoxy)ethanol .

This guide is structured for research scientists and process chemists, focusing on the compound's utility as a bifunctional building block in medicinal chemistry and industrial synthesis.

Functional Class: Heterocyclic Amino-Alcohol / Polyether Linker Primary Utility: Pharmaceutical Intermediate & Fine Chemical Solvent[1]

Executive Summary

This compound (HEEP) represents a strategic "linker" molecule in drug discovery.[1] Structurally, it combines a lipophilic, basic piperidine head group with a hydrophilic, polar diethylene glycol tail terminating in a primary alcohol.

This duality allows HEEP to serve two critical functions:

  • Pharmacophore Delivery: It introduces the piperidine motif—common in antihistamines, antipsychotics, and antispasmodics—while simultaneously modulating the molecule's LogP (lipophilicity) via the ether oxygen atoms.

  • Solubility Enhancement: The ethoxy-ethyl chain mimics a short polyethylene glycol (PEG) tether, improving the aqueous solubility of the final drug candidate compared to simple alkyl-chain analogs.[1]

Chemical Identity & Physiochemical Profile

Synonyms: 2-(2-Piperidinoethoxy)ethanol; 2-(2-(Piperidin-1-yl)ethoxy)ethanol.[1][2]

ParameterSpecificationNotes
CAS Number 3603-43-8 Primary Free Base Identifier
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Physical State Viscous LiquidColorless to pale yellow
Boiling Point 105–108 °C @ 3 TorrHigh boiling due to H-bonding
Density ~1.007 g/cm³Slightly denser than water
pKa ~9.8 (Piperidine N)Basic; forms stable salts
Solubility HighMiscible in water, alcohols, CH₂Cl₂

Retrosynthetic Utility & Applications

In medicinal chemistry, HEEP is rarely the final target; it is the nucleophilic warhead or the alcohol precursor used to construct complex scaffolds.

The "Pegylated" Piperidine Motif

The ether linkage in HEEP is metabolically more stable than an ester but more polar than an alkyl chain.[1] This makes it ideal for:

  • Pipazethate (Antitussive): HEEP is esterified with a thiophene-carboxylic acid derivative.[1]

  • Pipotiazine (Antipsychotic): The HEEP motif acts as the side chain, linking the phenothiazine core to the alcohol handle (often esterified with palmitic acid for depot formulations).

Carbon Capture (Emerging Application)

Sterically hindered amines and amino-ethers like HEEP are currently researched for Post-Combustion CO₂ Capture .[1] The ether oxygen provides additional electron density, potentially stabilizing the carbamate zwitterion formed during CO₂ absorption, while the piperidine ring offers high cyclic amine capacity.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates how HEEP serves as a convergence point between simple commodity chemicals and complex pharmaceutical APIs.

HEEP_Retrosynthesis Target_Pipazethate Target: Pipazethate (Antitussive) Target_Pipotiazine Target: Pipotiazine (Antipsychotic) HEEP INTERMEDIATE: HEEP This compound HEEP->Target_Pipazethate Esterification (via Acid Chloride) HEEP->Target_Pipotiazine N-Alkylation / Linker Attachment Precursor_Piperidine Piperidine (Nucleophile) Precursor_Piperidine->HEEP SN2 Alkylation (Base Promoted) Precursor_Chloro 2-(2-Chloroethoxy)ethanol (Electrophile) Precursor_Chloro->HEEP SN2 Alkylation

Figure 1: Retrosynthetic analysis showing HEEP as the central node between raw materials and active pharmaceutical ingredients.[1]

Synthesis Protocol: Preparation of HEEP

Objective: Synthesize this compound via N-alkylation. Reaction Type: S_N2 Nucleophilic Substitution.[1]

Reaction Scheme

[1]
Detailed Methodology

This protocol minimizes the formation of the bis-alkylated quaternary ammonium salt (a common impurity) by controlling stoichiometry.[1]

Reagents:

  • Piperidine (Reagent Grade, 99%)

  • 2-(2-Chloroethoxy)ethanol (98%)[1]

  • Potassium Carbonate (Anhydrous, milled)

  • Solvent: Acetonitrile (MeCN) or Toluene.[1] Note: MeCN provides faster rates due to polarity, but Toluene allows for easier salt filtration.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and a dropping funnel. Flush with Nitrogen (N₂).[1]

  • Charging: Charge the RBF with 2-(2-Chloroethoxy)ethanol (1.0 equiv) and Potassium Carbonate (1.2 equiv) in Acetonitrile (5 volumes).

  • Addition: Heat the mixture to 50°C. Add Piperidine (1.1 equiv) dropwise over 30 minutes.

    • Expert Insight: Adding piperidine slowly prevents exotherms and reduces the risk of dialkylation, although the steric bulk of the ethoxyethanol chain makes dialkylation naturally slow.

  • Reflux: Raise temperature to reflux (~82°C for MeCN) and stir for 8–12 hours. Monitor via TLC (System: 10% MeOH in DCM) or GC-MS.[1]

  • Workup:

    • Cool reaction mass to room temperature.[1]

    • Filter off the inorganic salts (KCl + excess K₂CO₃).[1] Wash the filter cake with fresh solvent.[1]

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove solvent.[1]

  • Purification (Critical): The crude oil will contain traces of unreacted piperidine.[1]

    • Perform High-Vacuum Distillation .

    • Collect the fraction boiling at 105–108°C / 3 mmHg .

    • Purity Check: Purity should exceed 98% by GC.[1]

Analytical Characterization (QC)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Interpretation
IR Spectroscopy Broad band @ 3300–3400 cm⁻¹O-H stretch (Terminal alcohol)
IR Spectroscopy Sharp bands @ 2800–2950 cm⁻¹C-H stretch (Piperidine ring/Alkyl chain)
¹H-NMR (CDCl₃) δ 3.6–3.7 ppm (m, 4H)-O-CH₂-CH₂-O- (Ether backbone protons)
¹H-NMR (CDCl₃) δ 2.4–2.5 ppm (m, 6H)N-CH₂ (Ring α-protons + Chain α-protons)
¹H-NMR (CDCl₃) δ 1.4–1.6 ppm (m, 6H)Ring β/γ-protons
Mass Spec (ESI) [M+H]⁺ = 174.15Confirms Molecular Weight

Handling, Safety & Stability (HSE)

HEEP acts as a strong base and a solvent-like chemical.[1] Strict adherence to safety protocols is mandatory.

  • Hazards:

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1][3] The ether chain increases skin permeability.[1]

    • Inhalation: Vapors are irritating to the respiratory tract.[1]

  • Storage:

    • Hygroscopic.[1] Store under Nitrogen or Argon atmosphere.[1]

    • Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber for nitrogen oxides (NOx).[1]

References

  • ChemicalBook. (2024).[1] this compound Basic Information & Properties.Link

  • PubChem. (2024).[1] Compound Summary: 2-(2-Piperidinoethoxy)ethanol (CAS 3603-43-8).[1][2][4] National Library of Medicine.[1] Link

  • Google Patents. (2013).[1] CN103254153B: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine/piperidine derivatives.[1]Link

  • Fisher Scientific. (2025).[1][5] Safety Data Sheet: Piperidine Derivatives.[1]Link

  • ChemSrc. (2024).[1] 2-(2-Piperidinoethoxy)ethanol Physicochemical Data.Link

Sources

Potential research areas for 1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Applications in Medicinal Chemistry and Carbon Capture

Executive Summary

This technical guide explores the research potential of 1-[2-(2-hydroxyethoxy)ethyl]piperidine (also known as 2-(2-(piperidin-1-yl)ethoxy)ethanol). This molecule represents a strategic "bifunctional synthon" combining a lipophilic piperidine pharmacophore with a hydrophilic diethylene glycol (PEG-2) tail.

Its unique structure positions it as a high-value candidate in two distinct but critical fields:

  • Medicinal Chemistry: As a solubility-enhancing linker for PROTACs (Proteolysis Targeting Chimeras) and a scaffold for neuroactive drugs.[1]

  • Industrial Carbon Capture: As a tertiary alkanolamine solvent that promotes bicarbonate formation with lower regeneration energy costs than traditional primary amines.[1]

CRITICAL TECHNICAL NOTE – CAS REGISTRY CONFLICT

  • The Compound Name: this compound describes a piperidine ring attached to a diethylene glycol chain.

  • The User-Provided CAS (13444-24-1): Databases identify this CAS as 1-Ethyl-3-piperidinol.

  • Resolution: This guide focuses strictly on the chemical structure described by the name (Piperidine-PEG-Alcohol), as it offers broader utility in linkerology and CCS (Carbon Capture and Storage). Researchers should verify the CAS before procurement; the likely correct CAS for the described structure is 3603-43-8 .

Part 1: Chemical Profile & Synthetic Utility[2][3][4]

The molecule acts as a tertiary amine base and a primary alcohol nucleophile. This duality allows it to serve as a "handle" in organic synthesis—the alcohol can be activated (e.g., tosylated) to attach to drug warheads, while the amine modulates pKa and solubility.[1]

Synthetic Pathway

The most robust synthesis involves the alkylation of piperidine with 2-(2-chloroethoxy)ethanol. This SN2 reaction requires a base to scavenge the generated HCl.

Synthesis Piperidine Piperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Piperidine->Intermediate + K2CO3 / MeCN Reagent 2-(2-Chloroethoxy)ethanol (Electrophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product - KCl, - KHCO3

Figure 1: Convergent synthesis via N-alkylation.[2][3] The reaction utilizes the nucleophilicity of the secondary amine against the primary alkyl chloride.

Part 2: Pharmaceutical Research Areas
1. Linkerology in Targeted Protein Degradation (PROTACs)

The "Piperidine-PEG" motif is a premier candidate for PROTAC linkers. PROTACs require a linker to connect an E3 ligase ligand to a target protein ligand.[1][][5]

  • Why this molecule?

    • Solubility: The ether oxygens (PEG chain) disrupt crystal packing and interact with water, offsetting the high lipophilicity of complex drug warheads.

    • Rigidity vs. Flexibility: The piperidine ring introduces a "conformational constraint" (rigidity) at one end, while the ethoxy tail provides flexibility. This balance is crucial for allowing the E3 ligase and target protein to fold together without steric clash.

    • Ionizability: The tertiary nitrogen is protonated at physiological pH (approx. pKa 9-10), improving aqueous solubility and lysosomal trapping.[1]

2. Bioisostere for Neuroactive Agents

The structure mimics the side chains of several psychoactive drugs (e.g., Raloxifene analogs or Quetiapine metabolites). Researchers can use this scaffold to synthesize "extended" analogs of GPCR ligands, probing deeper binding pockets where the hydroxyl group can form hydrogen bonds with specific residues (e.g., Serine or Threonine) deep in the receptor.[1]

Part 3: Industrial Applications (Carbon Capture)

In Carbon Capture and Storage (CCS), this molecule functions as a Tertiary Alkanolamine Solvent .[1]

  • Mechanism: Unlike primary amines (MEA) which form stable carbamates (high energy to reverse), tertiary amines cannot form carbamates directly.[1] They act as proton acceptors, catalyzing the hydrolysis of CO2 into bicarbonate.[1]

  • Advantage: The regeneration of the solvent (releasing CO2) requires significantly less thermal energy because breaking the bicarbonate interaction is thermodynamically easier than breaking a covalent carbamate bond.

  • The "PEG" Effect: The ethoxy chain reduces the vapor pressure of the solvent (preventing loss during stripping) and modifies the viscosity profile compared to simple alkyl amines.

CO2_Mechanism Amine Tertiary Amine (this compound) Complex [R3NH+] [HCO3-] (Bicarbonate Salt) Amine->Complex Absorption (Exothermic) CO2_H2O CO2 + H2O CO2_H2O->Complex Absorption (Exothermic) Regen Regeneration (Heat < 90°C) Complex->Regen Stripping Regen->Amine Recycled Solvent Regen->CO2_H2O Pure CO2 Gas

Figure 2: The Base-Catalyzed Hydration mechanism. The tertiary amine acts as a proton sink, facilitating bicarbonate formation without forming stable carbamates.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of this compound

Target Scale: 100 mmol

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Piperidine (10.2 g, 120 mmol) - Excess ensures complete consumption of chloride.

    • 2-(2-Chloroethoxy)ethanol (12.4 g, 100 mmol).

    • Potassium Carbonate (K2CO3) (20.7 g, 150 mmol) - Anhydrous, ground powder.[1]

    • Solvent: Acetonitrile (MeCN) (100 mL).

  • Reaction:

    • Dissolve piperidine and 2-(2-chloroethoxy)ethanol in MeCN.

    • Add K2CO3.[1]

    • Heat to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or GC-MS.

  • Workup:

    • Cool to room temperature.[1] Filter off the solid inorganic salts (KCl, excess K2CO3).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • Distillation: The product has a high boiling point. Vacuum distillation (approx. 130-140°C at 5 mmHg) is recommended.

    • Alternative: If distillation is unavailable, column chromatography (Silica gel, DCM -> 5% MeOH/DCM) can be used, though the amine may streak; adding 1% Triethylamine to the eluent helps.[1]

Data Summary Table
PropertyValue / Description
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Predicted pKa ~9.8 (Piperidine nitrogen)
Boiling Point ~260°C (at 760 mmHg) / ~135°C (at 5 mmHg)
Solubility Miscible with water, ethanol, DCM.
Hazards Irritant (Skin/Eye).[6] Tertiary amines can cause corneal edema (blue haze).
References
  • Chemical Identity & Homologs

    • PubChem.[1] (n.d.). Compound Summary for CID 77859, 2-[2-(1-Piperidinyl)ethoxy]ethanol.[7] Retrieved from [Link]

  • PROTAC Linker Design

    • Troup, R. I., et al.[1][] (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Carbon Capture Mechanisms

    • Rochelle, G. T.[1] (2009). Amine Scrubbing for CO2 Capture.[1][8][9][10] Science. (Discusses tertiary amine kinetics vs. primary amines).

    • Idem, R., et al.[1][][9] (2014).[11] Infrared spectra of aqueous piperidine as CO2 is absorbed.[1][9] ResearchGate.[1] Retrieved from [Link]

  • Synthetic Methodology

    • Organic Syntheses.[1][3] (1998). Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]acetamide (Analogous ether synthesis). Org.[1] Synth. 75, 177.[1] Retrieved from [Link]

Sources

Technical Guide: Safety and Handling of 1-[2-(2-Hydroxyethoxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.

This technical guide provides an authoritative safety and handling framework for 1-[2-(2-Hydroxyethoxy)ethyl]piperidine (CAS: 3603-43-8). Often confused with its piperazine analog, this compound presents distinct toxicological risks including acute toxicity by inhalation, ingestion, and dermal contact. It is a critical intermediate in the synthesis of pharmaceuticals (e.g., Pipazethate) and requires strict adherence to engineering controls and personal protective equipment (PPE) protocols.

Chemical Identification Table
ParameterDetail
IUPAC Name 2-[2-(Piperidin-1-yl)ethoxy]ethanol
Common Synonyms 2-(2-Piperidinoethoxy)ethanol; N-[2-(2-Hydroxyethoxy)ethyl]piperidine
CAS Number 3603-43-8 (Distinct from Piperazine analog 13349-82-1)
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
SMILES OCCOCCN1CCCCC1

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. As a high-boiling liquid with amine functionality, this compound poses risks of aerosolization and skin absorption.

PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidFluid handling protocols required (syringe/cannula).
Boiling Point 105–106 °C @ 3 TorrLow volatility at STP, but hazardous vapors form upon heating.
Density ~1.007 g/cm³Denser than water; sinks in aqueous spills.
Solubility Soluble in CHCl₃, DCM, MeOHLipophilic nature facilitates rapid dermal absorption.
pKa ~10 (Piperidine Nitrogen)Basic; incompatible with strong acids and oxidizers.
Flash Point >100 °C (Predicted)Combustible but not highly flammable (Class IIIB).

Hazard Identification (GHS Classification)

Signal Word: DANGER

Unlike simple aliphatic alcohols, the incorporation of the piperidine moiety significantly elevates the toxicity profile.

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) Category 3H301 Toxic if swallowed.[1]
Acute Toxicity (Dermal) Category 3H311 Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3H331 Toxic if inhaled.[2]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage Category 1H318 Causes serious eye damage.[3]
STOT - Repeated Category 2H373 May cause organ damage through prolonged exposure.

Toxicological Insight: The "Toxic" (Cat 3) classification implies that exposure to relatively small quantities (LD50 50–300 mg/kg) can be lethal. The lipophilic ether tail aids transport across biological membranes, delivering the piperidine pharmacophore systemically.

Risk Assessment & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.

  • Engineering Controls (Mandatory):

    • Primary: Chemical Fume Hood (CFH) with face velocity >100 fpm.

    • Secondary: Glove box required if handling >100g or heating >60°C.

    • Ventilation: Local Exhaust Ventilation (LEV) for rotary evaporation exhaust.

Personal Protective Equipment (PPE) Selection
  • Hand Protection:

    • Standard: Nitrile (0.11 mm) – Splash protection only.

    • Immersion/High Risk:Silver Shield (Laminate) or Viton .

    • Reasoning: Amines and ethers can swell or permeate standard latex/nitrile rubber. Laminate films provide the broadest resistance against the dual ether/amine functionality.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face shield if pouring.

  • Respiratory: If outside CFH (Emergency only): Full-face respirator with Type A (Organic Vapor) and P3 (Particulate) cartridges.

Visualizing the Safety Decision Logic

SafetyLogic Start Task: Handle this compound VolCheck Volume > 100mL or Heating? Start->VolCheck Hood Standard Fume Hood (Sash < 18 inches) VolCheck->Hood No GloveBox Glove Box / Closed System (Inert Atmosphere) VolCheck->GloveBox Yes PPE_Low PPE: Nitrile (Double) + Goggles + Lab Coat Hood->PPE_Low PPE_High PPE: Laminate Gloves + Face Shield + Chem-Resistant Apron GloveBox->PPE_High Action Proceed with Synthesis/Transfer PPE_Low->Action PPE_High->Action

Caption: Decision matrix for engineering controls based on operational scale and thermal conditions.

Safe Handling & Synthesis Protocols

Transfer Techniques (Liquid)

Objective: Prevent aerosol generation and dermal contact.

  • Preparation: Secure flask in fume hood. Purge with Nitrogen/Argon (amine is sensitive to oxidation).

  • Technique: Use the Cannula Transfer or Syringe method for volumes <50mL. Avoid open pouring.

  • Pressure Equalization: When withdrawing via syringe, use a balloon or vent needle to prevent vacuum buildup which can cause splashing upon needle withdrawal.

Reaction Setup (Typical Workflow)

This compound is often synthesized by reacting 2-(2-chloroethoxy)ethanol with piperidine .

  • Exotherm Warning: The alkylation of piperidine is exothermic. Add the chloride dropwise to the amine solution at 0°C.

  • Quenching: Quench reaction mixtures slowly with water/ice. The basicity of the product means the aqueous layer will be high pH (corrosive).

Storage & Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Hygroscopic nature requires tight sealing (Parafilm/Teflon tape).

  • Incompatibilities: Strong Oxidizing Agents (reaction risk), Acid Chlorides, Anhydrides.

Emergency Response Protocols

ScenarioImmediate ActionMedical/Follow-up
Skin Contact IMMEDIATE: Wash with soap and water for 15+ mins. Remove contaminated clothing.[4]Seek medical attention.[4][5][6] Monitor for systemic toxicity (nausea, dizziness).
Eye Contact Rinse cautiously with water for 15 mins.[4][5] Remove contact lenses.[4]Urgent: Consult ophthalmologist. Risk of corneal damage (H318).
Inhalation Move to fresh air.[2][5] If breathing is difficult, give oxygen.Monitor for respiratory edema (delayed).
Spill (Small) Absorb with vermiculite or sand. Do NOT use sawdust (flammability risk).Dispose as Hazardous Chemical Waste (Code: Toxic).
Emergency Workflow Diagram

EmergencyResponse Exposure Accidental Exposure Route_Skin Skin/Dermal Exposure->Route_Skin Route_Eye Eye Contact Exposure->Route_Eye Route_Inhale Inhalation Exposure->Route_Inhale Action_Wash Wash 15min (Soap/Water) Route_Skin->Action_Wash Action_Rinse Rinse 15min (Eyewash) Route_Eye->Action_Rinse Action_Air Fresh Air + Oxygen Route_Inhale->Action_Air Medical URGENT MEDICAL ATTENTION (Show SDS/CAS 3603-43-8) Action_Wash->Medical Action_Rinse->Medical Action_Air->Medical

Caption: Immediate response triage for exposure incidents. Speed is critical for preventing systemic absorption.

Waste Disposal

  • Classification: Hazardous Waste (Toxic, Organic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and atomize in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: NEVER discharge into drains or sewer systems. The compound is toxic to aquatic life and difficult to biodegrade.

References

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Application Note: 1-[2-(2-Hydroxyethoxy)ethyl]piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-[2-(2-Hydroxyethoxy)ethyl]piperidine (CAS: 3603-43-8), also known as 2-(2-piperidinoethoxy)ethanol , is a bifunctional building block characterized by a tertiary amine (piperidine) and a primary alcohol, separated by a hydrophilic polyethylene glycol (PEG-2) linker.

This unique architecture serves two critical functions in drug design:

  • Pharmacokinetic Modulation: The piperidine ring acts as a basic center (

    
    ), improving solubility in physiological media via protonation, while the glycol ether chain introduces flexibility and hydrophilicity.
    
  • Synthetic Versatility: The terminal hydroxyl group is a "chemical handle," ready for esterification, etherification, or conversion to a leaving group (e.g., chloride, tosylate) for alkylation reactions.

Its primary industrial application is in the synthesis of the non-narcotic antitussive Pipazethate (Selvigon), where it forms the solubilizing ester side chain. It is also utilized in the development of antispasmodics and as a ligand in coordination chemistry.

Chemical Properties Table[1][2][3][4][5]
PropertyData
CAS Number 3603-43-8
IUPAC Name 2-[2-(piperidin-1-yl)ethoxy]ethanol
Molecular Formula

Molecular Weight 173.25 g/mol
Boiling Point 112-114 °C (at 0.25 mmHg)
Density ~1.0 g/mL
Solubility Miscible with water, ethanol, chloroform; soluble in toluene.[1]
Functional Groups

Alcohol (Nucleophile),

Amine (Base)

Part 2: Core Applications & Protocols

Application 1: Synthesis of Pipazethate (Antitussive API)

The most authoritative application of this molecule is in the industrial production of Pipazethate . The synthesis relies on linking the piperidine-ethoxy-ethanol chain to a tricyclic phenothiazine derivative via a carboxylate ester bond.

Mechanism of Action

The synthesis follows a Carbonyl Chloride Activation pathway. The tricyclic core (1-azaphenothiazine) is first activated with phosgene (or triphosgene) to form a carbamoyl chloride, which is then trapped by the nucleophilic alcohol of this compound.

Experimental Protocol: Pipazethate Synthesis
  • Precursors: 1-Azaphenothiazine (10H-pyrido[3,2-b][1,4]benzothiazine), Phosgene (or Triphosgene), this compound.

  • Solvents: Toluene (preferred for azeotropic drying), Pyridine (base catalyst).[2]

Step-by-Step Methodology:

  • Activation (Phosgenation):

    • Dissolve 1-azaphenothiazine (1.0 eq) in anhydrous toluene.

    • Add pyridine (1.1 eq) as an acid scavenger.

    • Slowly introduce Phosgene (1.2 eq) or a solution of Triphosgene (0.4 eq) in toluene at 0–5°C.

    • Heat the mixture to 40–60°C for 2–3 hours to ensure complete formation of 1-azaphenothiazine-10-carbonyl chloride .

    • Note: Monitor by TLC or HPLC to confirm consumption of the starting amine.

  • Esterification (Coupling):

    • Cool the reaction mixture to 20°C.

    • Add This compound (1.05 eq) dropwise over 30 minutes. The slight excess ensures complete consumption of the reactive carbonyl chloride.

    • Heat the mixture to reflux (approx. 110°C) for 4–6 hours. The pyridine hydrochloride salt will precipitate.

  • Work-up & Purification:

    • Cool to room temperature and quench with water.

    • Adjust pH to 8.0–9.0 using dilute NaOH to ensure the piperidine nitrogen is free-based.

    • Separate the organic (toluene) layer and wash with brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Crystallization: Recrystallize the crude oil from isopropanol or convert to the hydrochloride salt (Pipazethate HCl) by treating with ethanolic HCl for stability.

Figure 1: Synthetic pathway for Pipazethate utilizing the hydroxy-ethoxy-ethyl piperidine linker.

Application 2: Preparation of the Reagent (Self-Validating Synthesis)

For researchers who cannot source the material commercially, it can be synthesized in-house using a robust alkylation protocol. This ensures the purity of the linker before it is used in high-value API synthesis.

Protocol: Synthesis of this compound
  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Reagents: Piperidine, 2-(2-Chloroethoxy)ethanol.

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[2][3]

Methodology:

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge Piperidine (2.0 eq) and Sodium Carbonate (1.2 eq) in Toluene.

    • Note: Using excess piperidine can act as both reactant and base, but using an inorganic base allows for easier workup (1:1 stoichiometry).

  • Addition: Heat the mixture to 60°C. Add 2-(2-Chloroethoxy)ethanol (1.0 eq) dropwise over 1 hour.

  • Reflux: Raise temperature to reflux (110°C) and stir for 8–12 hours.

  • Work-up:

    • Filter off the inorganic salts.

    • Distill off the solvent and excess piperidine.

    • Vacuum Distillation: Collect the product fraction at 112–114°C (0.25 mmHg). This step is critical to remove any bis-alkylated impurities.

Figure 2: Preparation workflow for the piperidine-ethoxy-ethanol building block.

Part 3: Advanced Synthetic Utility (Linker Chemistry)

Beyond Pipazethate, this molecule is a versatile Heterobifunctional Linker . It allows for the attachment of a "solubility tail" to hydrophobic drug scaffolds.

Conversion to an Electrophile (Alkylating Agent)

To attach the piperidine tail to a nucleophile (e.g., a phenol or amine on a drug scaffold), the hydroxyl group must first be activated.

  • Chlorination: Reaction with Thionyl Chloride (

    
    ) yields 1-[2-(2-chloroethoxy)ethyl]piperidine .
    
    • Caution: The nitrogen lone pair can form a cyclic aziridinium ion intermediate, which is highly reactive but can lead to rearrangement. Maintain low temperatures (0°C) during activation.

  • Tosylation: Reaction with p-Toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate, a gentler alkylating agent preferred for sensitive scaffolds.

Steglich Esterification

For direct coupling to carboxylic acid-containing drugs (e.g., NSAIDs) to create prodrugs:

  • Reagents: DCC (Dicyclohexylcarbodiimide) + DMAP (Dimethylaminopyridine).

  • Conditions: DCM, Room Temperature, 12h.

  • Result: Formation of an ester prodrug that improves oral bioavailability and solubility.

Part 4: References

  • Preparation of Pipazethate: Process for the preparation of pipazetate. Patent EP0527298B1. Google Patents. Available at:

  • Chemical Identity & Properties: Ethanol, 2-[2-(1-piperidinyl)ethoxy]- (CAS 3603-43-8).[4][5][6][7] PubChem, National Library of Medicine. Available at: [Link]

  • Antitussive Applications: Pipazetate: Structure, Mechanism, and Synthesis. Wikipedia/DrugBank. Available at: [Link]

  • General Piperidine Synthesis: Piperidine-containing drugs and synthetic cascade access. European Journal of Medicinal Chemistry. Available at: [Link] (General reference for piperidine pharmacophores).

Sources

High-Fidelity HPLC Determination of 1-[2-(2-Hydroxyethoxy)ethyl]piperidine (HEEP)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HEEP-2025

Abstract

The accurate purity analysis of 1-[2-(2-hydroxyethoxy)ethyl]piperidine (HEEP) presents a dual analytical challenge: the molecule lacks a strong UV chromophore, and its tertiary amine moiety (pKa ~11) creates significant peak tailing on standard silica-based columns. This guide provides a validated protocol using Low-UV (210 nm) Reversed-Phase HPLC with silanol-suppressing additives, alongside an advanced Charged Aerosol Detection (CAD) method for superior linearity. These protocols are critical for researchers utilizing HEEP as an intermediate in the synthesis of pharmaceuticals such as Raloxifene and Quetiapine analogs.

Introduction & Analytical Strategy

This compound (CAS: 13355-00-5) is a polar, aliphatic tertiary amine. Its structure consists of a piperidine ring attached to a diethylene glycol chain.

The Analytical Challenge
  • Lack of Chromophore: HEEP possesses no aromatic rings or conjugated

    
    -systems. It exhibits only weak end-absorption below 220 nm, making detection susceptible to baseline noise and mobile phase interference.
    
  • Silanol Interaction: The basic nitrogen interacts strongly with residual silanols on silica columns, leading to peak broadening and tailing.

  • Polarity: The hydroxyl and ether groups increase polarity, requiring specific mobile phase tuning to achieve adequate retention (

    
    ).
    
Strategic Solution

To overcome these barriers, this protocol employs a chaotropic buffer system at low pH to protonate the amine (preventing silanol interaction) while using a high-carbon-load C18 column to ensure retention of the protonated species.

Method Development Logic (Decision Matrix)

The following decision tree illustrates the logic applied to select the optimal detection and separation mode for HEEP.

MethodLogic Start Analyte: HEEP (Aliphatic Amine, Polar) Chromophore Strong Chromophore? Start->Chromophore Basicity Basicity (pKa ~11) Start->Basicity Detector Detector Selection Chromophore->Detector No UV_Low UV @ 210 nm (Universal, Lower Sensitivity) Detector->UV_Low Standard Lab CAD Charged Aerosol (CAD) (High Sensitivity, Uniform Response) Detector->CAD Ideal/R&D MobilePhase Mobile Phase Strategy Basicity->MobilePhase LowPH Low pH (2.5) + TEA (Protonated, Silanol Blocked) MobilePhase->LowPH Standard C18 HighPH High pH (10.0) (Neutral, Requires Hybrid Column) MobilePhase->HighPH Hybrid C18

Figure 1: Method Development Decision Matrix for Non-Chromophoric Basic Amines.

Experimental Protocols

Protocol A: The "Workhorse" Method (UV Detection)

Recommended for QC labs with standard equipment.

Principle: Utilization of a phosphate buffer with Triethylamine (TEA) as a silanol blocker. The low pH (3.0) ensures the piperidine nitrogen is fully protonated, while the TEA competes for active sites on the column, sharpening the peak.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Ratio 85% A / 15% B (Adjust B up to 20% if retention is too high)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 210 nm (Reference: 360 nm if DAD available)
Injection Vol 20 µL (High volume needed due to low extinction coefficient)
Run Time 15 minutes

Reagent Preparation:

  • Dissolve 2.72 g KH₂PO₄ in 900 mL water.

  • Add 1.0 mL Triethylamine (TEA).

  • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%).

  • Dilute to 1000 mL and filter through 0.45 µm nylon filter.

Protocol B: The "Gold Standard" Method (CAD/ELSD)

Recommended for R&D and Impurity Profiling.

Principle: Charged Aerosol Detection (CAD) detects analytes based on mass rather than optical properties.[1] This eliminates the baseline noise associated with low-UV detection and provides a linear response for HEEP and its non-chromophoric impurities (e.g., diethylene glycol).

ParameterSpecification
Column Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 × 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% → 40% B; 10-12 min: 40% B
Flow Rate 0.4 mL/min
Detector Charged Aerosol Detector (CAD) or ELSD
Nebulizer Temp 35°C (Optimized for semi-volatiles)
Injection Vol 5 µL

Why this is superior:

  • Uniform Response: Impurities without chromophores are detected with similar sensitivity to the main peak.

  • Baseline Stability: No drift caused by UV absorption of the mobile phase.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before running samples.

SystemSuitability cluster_criteria Acceptance Criteria Sample System Suitability Solution (0.5 mg/mL) Injection 6 Replicate Injections Sample->Injection Checks Calculate Parameters Injection->Checks RSD Area % RSD < 2.0% Checks->RSD Tailing Tailing Factor (T) < 2.0 Checks->Tailing Plates Theoretical Plates (N) > 2000 Checks->Plates

Figure 2: System Suitability Workflow for HEEP Analysis.

Critical Validation Note: Because HEEP is a base, the Tailing Factor (T) is the most sensitive indicator of column health. If


, the column may have exposed silanols.
  • Corrective Action: Regenerate the column or increase TEA concentration to 0.2%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Baseline Noise (UV) Absorption of mobile phase at 210 nm.Use HPLC-grade Acetonitrile (Far UV grade). Ensure water is 18.2 MΩ.
Peak Tailing Secondary interactions with silanols.Verify pH is < 3.0. Add ion-pairing agent (e.g., Hexanesulfonate) if TEA fails.
Retention Time Drift pH instability or temperature fluctuation.Buffer capacity at pH 3.0 is moderate; ensure precise pH adjustment. Use column oven.
"Ghost" Peaks Contamination from previous runs.HEEP is sticky. Run a "Sawtooth" gradient wash (5% to 95% B) between batches.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Chromatography Online. Retrieved January 29, 2026, from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (General guidance on system suitability and tailing factors for basic amines).
  • Sielc Technologies. (n.d.). HPLC Analysis of Piperazine Derivatives. (Methodology adapted for piperidine/piperazine separation on reverse phase).[2][3] Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

How to remove disubstituted impurity in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Synthesis & Purification

Topic: Strategies for Removing


-Disubstituted Impurities in Monosubstituted Piperazine Synthesis
Audience:  Organic Chemists, Process Development Scientists
Reference ID:  PIP-PUR-001[1]

Executive Summary: The "Polyamination" Challenge

In the synthesis of


-monosubstituted piperazines (e.g., 

-alkyl or

-aryl piperazines), the formation of the

-disubstituted byproduct is the most persistent chemical challenge.[1]

The Mechanism of Failure: The product of the first alkylation is a secondary amine, which often retains nucleophilicity comparable to—or sometimes greater than—the starting piperazine.[1] If the stoichiometry is uncontrolled, the mono-substituted product competes for the alkylating agent, leading to the "double-alkylation" impurity.[1]

This guide provides a tiered approach to eliminating this impurity, ranging from upstream reaction engineering (prevention) to downstream chemical separation (cure).[1]

Module 1: Prevention (Upstream Control)

Q: Why does my reaction consistently yield 10-15% of the disubstituted impurity despite using 1:1 stoichiometry?

A: 1:1 stoichiometry is statistically guaranteed to fail in this context.[1] In a 1:1 mixture, as soon as a small amount of mono-product is formed, it competes with the remaining unsubstituted piperazine for the alkyl halide.[1] To force the kinetics toward mono-substitution, you must flood the reaction with a nucleophilic excess.[1]

Protocol 1: The "Dilution Principle" (Kinetic Control)

  • Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the alkylating agent.[1]

  • Concentration: Dissolve the piperazine in a solvent (e.g., Acetonitrile, Ethanol, or DCM) before adding the electrophile.[1]

  • Addition: Add the electrophile (dissolved in solvent) dropwise to the piperazine solution. This ensures the electrophile always encounters a high local concentration of unsubstituted piperazine.[1]

Data: Impact of Stoichiometry on Selectivity

Piperazine EquivalentsMono-Substituted Yield (%)Disubstituted Impurity (%)
1.0 eq45 - 55%20 - 30%
3.0 eq70 - 80%5 - 10%
10.0 eq > 90% < 1%

Process Note: While 10 equivalents seems wasteful, piperazine is cheap and highly water-soluble, making the recovery of the excess simple (see Module 2).[1]

Module 2: Workup & Isolation (The "Water Trick")

Q: I used 10 equivalents of piperazine. How do I remove the massive excess of starting material?

A: You can exploit the extreme polarity difference between unsubstituted piperazine and most


-substituted derivatives.[1]

Protocol 2: Aqueous Partitioning Piperazine is highly hygroscopic and forms a stable hexahydrate that is incredibly soluble in water.[1] Most


-alkyl/aryl piperazines are significantly more lipophilic.[1]
  • Evaporation: Remove the reaction solvent (e.g., acetonitrile) under reduced pressure.[1]

  • Partition: Dissolve the residue in a non-polar organic solvent (DCM or Ethyl Acetate) and Water.

  • Wash: Wash the organic layer 3–5 times with water.[1]

    • Mechanism:[1][2][3] The unsubstituted piperazine partitions into the aqueous phase.[1] The mono-substituted product (and any trace di-substituted impurity) remains in the organic phase.[1]

  • Validation: Check the organic layer by TLC (stained with Ninhydrin).[1] Unsubstituted piperazine usually stays at the baseline or has a distinct low

    
    .[1]
    

Protocol 3: The Dihydrochloride Precipitation (Alternative) If your product is acid-stable, you can precipitate the excess piperazine.[1]

  • Dissolve the crude mixture in Ethanol.

  • Add conc.[1] HCl dropwise until pH ~5.

  • Piperazine Dihydrochloride is highly insoluble in ethanol and will precipitate as a white solid.[1] Filter this off. Your mono-substituted product (as the HCl salt) often remains in solution or crystallizes separately upon cooling.[1]

Module 3: Downstream Purification (Separating Mono vs. Di)

Q: I still have 5% disubstituted impurity. Distillation isn't working. How do I separate them?

A: If boiling points are too close, you must rely on Chemical Derivatization or Basified Chromatography .[1]

Option A: Chromatographic Separation (The "Basified" Column)

Piperazines are basic amines that streak/tail on acidic silica gel, causing band broadening that merges the mono- and di-substituted spots.[1]

  • The Fix: Deactivate the silica.[1]

  • Eluent: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[1]

  • Order of Elution: The disubstituted impurity (tertiary amine) is generally less polar (no H-bonding donor) and will elute first .[1] The mono-substituted product (secondary amine) elutes second .[1]

Option B: The "Acylation Sweep" (Chemical Separation)

Use this for difficult separations where


 values are identical.[1]

This method chemically modifies the mono-substituted product to change its physical properties, while leaving the di-substituted impurity unchanged.[1]

  • Acylation: Treat the crude mixture with Acetic Anhydride (

    
    ) and base.[1]
    
    • Mono-substituted: Reacts to form an Amide (

      
      -acetyl derivative).[1] This is now neutral .
      
    • Di-substituted: Is a tertiary amine.[1][4] It cannot react . It remains basic .

  • Acid Wash: Dissolve the mixture in organic solvent and wash with dilute HCl.[1]

    • The Di-substituted impurity (basic) protonates and goes into the Aqueous layer .[1]

    • The Amide (neutral) stays in the Organic layer .[1]

  • Hydrolysis: Take the organic layer, evaporate, and reflux with NaOH/EtOH to remove the acetyl group, regenerating your pure mono-substituted piperazine.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the impurity profile.

PiperazinePurification Start Crude Reaction Mixture (Excess Piperazine + Mono + Di-Impurity) Step1 Step 1: Water Wash / Extraction Start->Step1 Check1 Is Excess Piperazine Removed? Step1->Check1 Check1->Step1 No (Repeat Wash) Step2 Step 2: Analyze Impurity Profile (TLC/GC) Check1->Step2 Yes Decision Separation Strategy Step2->Decision MethodA Method A: Distillation (If BP diff > 20°C) Decision->MethodA Volatile Product MethodB Method B: Basified Silica Column (DCM/MeOH + 1% TEA) Decision->MethodB Non-Volatile / Distinct Rf MethodC Method C: Acylation Sweep (Chemical Derivatization) Decision->MethodC Complex Mixture / Overlapping Rf Final Pure N-Monosubstituted Piperazine MethodA->Final MethodB->Final MethodC->Final

Figure 1: Decision tree for the purification of monosubstituted piperazines, prioritizing physical separation before chemical derivatization.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine purification and salt formation).

  • Jacobsen, J., et al. (2020).[1] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2197.[1] Link

  • Reilly, S. W., & Mach, R. H. (2016).[1][5] "A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[1][5] Organic Letters, 18(20), 5272–5275.[1] (Demonstrates the use of excess piperazine as solvent). Link[1]

  • Google Patents. (1969).[1] Recovery and purification of piperazine (US3481933A).[1] (Details on piperazine hexahydrate solubility and separation). Link

Sources

1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE storage and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3603-43-8 Synonyms: 2-[2-(1-Piperidinyl)ethoxy]ethanol; 2-(2-Piperidinoethoxy)ethanol; HEEP.[1] Primary Application: Key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), specifically Raloxifene .

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific handling, storage, and experimental challenges associated with 1-[2-(2-Hydroxyethoxy)ethyl]piperidine (HEEP) .

As a glycol ether-amine derivative, HEEP presents a dual challenge: the hygroscopicity of the glycol chain and the oxidation susceptibility of the tertiary amine. Failure to manage these properties typically results in yield loss during nucleophilic substitution reactions (e.g., Raloxifene side-chain attachment) or the formation of N-oxide impurities.

Part 1: Critical Data & Properties
PropertyValueOperational Implication
Physical State Clear to pale yellow liquidViscosity increases significantly at <10°C.
Boiling Point ~115-120°C (at reduced pressure)High boiling point makes removal by standard evaporation difficult; requires high vacuum.
Solubility Miscible in water, alcohols, DCMCritical: High water affinity requires rigorous drying before use in anhydrous coupling.
pKa ~9.0 - 9.5 (Amine)Basic; will form salts with acids. Incompatible with strong oxidizers.
Stability Hygroscopic; Air-sensitiveAbsorbs atmospheric moisture rapidly; turns yellow/brown upon oxidation.
Part 2: Storage & Stability Troubleshooting
Q: My HEEP sample has turned from clear to dark yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. Like many tertiary amines, HEEP is susceptible to N-oxidation and radical formation at the


-carbon when exposed to atmospheric oxygen and light. This results in colored impurities (N-oxides or conjugated by-products).

Troubleshooting Protocol:

  • Quantify Impurity: Run a TLC (Thin Layer Chromatography) or LC-MS. If the purity is >98% and the color is pale yellow, it may still be usable for early-stage synthesis.

  • Purification: If the color is dark brown or purity <95%:

    • Distillation: Perform vacuum distillation (high vacuum, <5 mmHg) to recover the clear liquid.

    • Filtration: Pass through a short pad of activated basic alumina to remove polar oxidative impurities.

  • Prevention: Always store under an inert atmosphere (Argon or Nitrogen). Tape the bottle cap with Parafilm after use.

Q: I am seeing inconsistent yields in my Raloxifene coupling reaction. Could HEEP be the cause?

Diagnosis: Moisture Contamination (Hygroscopicity). The glycol ether tail makes HEEP extremely hygroscopic. In coupling reactions (e.g., reacting HEEP with 4-fluorobenzoyl derivatives using NaH), trace water destroys the base (NaH) and quenches the reaction, leading to incomplete conversion.

Validation Step (Self-Validating System):

  • Karl Fischer (KF) Titration: Measure water content before every critical reaction.

  • Limit: Water content should be <0.1% (1000 ppm) for standard coupling, and <0.05% for strictly anhydrous conditions.

Part 3: Operational Handling & Experimental Protocols
Q: How do I effectively dry HEEP without degrading it?

Context: Standard drying agents (MgSO4) are often insufficient for removing tightly bound water in glycol ethers.

Recommended Protocol: Azeotropic Distillation This method is superior to molecular sieves for bulk drying because it actively removes water rather than establishing an equilibrium.

  • Solvent Choice: Use Toluene (forms an azeotrope with water at 85°C).

  • Ratio: Add 5-10 mL of Toluene per gram of HEEP.

  • Process:

    • Set up a rotary evaporator.

    • Bath temperature: 45-50°C.

    • Vacuum: Moderate (do not boil off the HEEP).

    • Evaporate the toluene. The water will co-evaporate with the toluene.

  • Repetition: Repeat the toluene addition and evaporation cycle 3 times .

  • Final Step: Apply high vacuum (<1 mbar) for 1 hour to remove trace toluene.

  • Storage: Store immediately over activated 4Å Molecular Sieves.

Q: The liquid is too viscous to pipette accurately at cold temperatures. Can I heat it?

Guidance: Yes, but with strict limits.

  • Viscosity Mechanism: Hydrogen bonding in the glycol chain increases viscosity at low temps.

  • Heating Limit: Do not exceed 60°C .

  • Method: Use a warm water bath. Never use a heat gun directly on the bottle, as localized hotspots can trigger rapid oxidation or decomposition.

Part 4: Visualized Workflows
Diagram 1: Storage Logic Tree

This decision tree guides the researcher on how to handle a bottle of HEEP upon receipt and after opening to maximize shelf life.

StorageLogic Start Receive HEEP Shipment Check Visual Inspection (Color/Clarity) Start->Check Clear Clear/Pale Yellow Check->Clear Pass Dark Dark Yellow/Brown Check->Dark Fail Usage Intended Use? Clear->Usage Action1 Purify (Vac Distillation) Dark->Action1 Action1->Usage Anhydrous Anhydrous Reaction (e.g., NaH coupling) Usage->Anhydrous General General Synthesis Usage->General Dry Azeotropic Drying (Toluene) Anhydrous->Dry Store Store: 2-8°C Under Argon/N2 Parafilm Seal General->Store Dry->Store

Caption: Decision matrix for evaluating HEEP quality upon receipt and preparing it for anhydrous vs. general applications.

Diagram 2: Reaction Impurity Pathway

This diagram illustrates why moisture control and inert atmosphere are critical by showing the competitive side reactions.

ReactionPath cluster_0 Risks HEEP HEEP Reagent (Amine + Alcohol) Target Target Product (Raloxifene Intermediate) HEEP->Target Coupling (Rxn) Impurity1 N-Oxide Impurity (Yellow Color) HEEP->Impurity1 Oxidation O2 Oxygen (Air) O2->Impurity1 H2O Moisture Impurity2 Quenched Base (NaOH + H2 Gas) H2O->Impurity2 Destroys NaH Impurity2->Target Low Yield

Caption: Mechanistic pathway showing how Oxygen and Moisture compete with the desired coupling reaction, leading to impurities and yield loss.

Part 5: Safety & Disposal (SDS Summary)
  • GHS Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

  • PPE Requirements:

    • Gloves: Nitrile rubber (0.11 mm thickness minimum). Breakthrough time is generally good, but change immediately if splashed.

    • Eyes: Chemical safety goggles.

  • Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust (due to amine nature).

  • Disposal: Dispose of as organic nitrogen-containing hazardous waste. Do not drain.

References
  • Application in Drug Synthesis: Jones, C. D., et al. (1984). Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (Raloxifene). Journal of Medicinal Chemistry. (Contextual citation for the coupling reaction of piperidine-ethoxy side chains).
  • Hygroscopicity of Glycol Ethers: Guideline on the chemistry of active substances. European Medicines Agency (EMA). Available at: [Link]

  • Handling of Amines:Safe Handling of Amines. MilliporeSigma Safety Notes.

Sources

Technical Support Center: Stability of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal and Oxidative Degradation Troubleshooting Audience: Pharmaceutical Scientists, Process Chemists, and CO2 Capture Engineers

Introduction: The Piperidine Stability Paradox

Welcome to the Technical Support Center. If you are here, you are likely observing unexpected impurities, color changes, or loss of potency in your piperidine-based API or solvent system.

Piperidine (hexahydropyridine) is deceptively stable. While the saturated ring resists many conditions that destroy other heterocycles, it possesses two specific vulnerabilities:

  • The Nitrogen Lone Pair: A magnet for electrophilic oxidation (N-oxide formation).

  • The

    
    -Carbon Hydrogens:  Susceptible to radical abstraction, leading to imines and ring cleavage.
    

This guide moves beyond generic advice. We treat your stability issues as specific mechanistic failures. Below are the three most common "Support Tickets" we receive, resolved with deep-dive mechanistic protocols.

Module 1: Oxidative Instability (The "M+16" Phenomenon)

User Issue:

"I am seeing a new impurity peak in my LC-MS at [M+16] mass units during stability testing of my tertiary piperidine drug. It grows over time in solution."

Root Cause Analysis:

The [M+16] peak almost invariably indicates the addition of a single oxygen atom. In tertiary piperidines, this is N-oxidation , not C-hydroxylation. This reaction is often driven by trace peroxides in excipients (e.g., polysorbates) or solvents (e.g., ethers, THF), or by dissolved oxygen catalyzed by trace metals.

The Mechanism:

Unlike radical oxidation, N-oxidation is typically a nucleophilic attack by the piperidine nitrogen on an electrophilic oxygen source (e.g., a peroxy acid or peroxide).

Troubleshooting Protocol 1: Differentiating N-Oxide vs. Hydroxyl

Do not assume M+16 is an N-oxide without verification. C-hydroxylation (metabolic or radical) is isobaric.

Step-by-Step Validation:

  • The Cope Elimination Test (Thermal):

    • Isolate the impurity or heat the mixture to >100°C.

    • Observation: If the peak disappears and you form an alkene and a hydroxylamine, it is an N-oxide undergoing Cope elimination. C-hydroxyls are thermally stable at these temperatures.

  • Reduction Test:

    • Treat the sample with mild reducing agents like aqueous

      
       or 
      
      
      
      .
    • Result: N-oxides reduce back to the parent amine rapidly. C-hydroxyls do not.

  • NMR Diagnosis:

    • N-Oxide: Look for a significant downfield shift of the

      
      -protons (adjacent to N) by ~0.5–1.0 ppm compared to the parent.
      
    • C-Hydroxyl: Only the specific hydroxylated carbon shifts; symmetry is broken differently.

Mitigation Strategy:
  • Solvent Hygiene: Test all ether/THF solvents for peroxides using semi-quantitative strips (e.g., Quantofix). If >5 mg/L, distill or discard.

  • Chelation: Add EDTA (0.01%) to buffers if trace metals (Fe, Cu) are suspected catalysts.

Module 2: Radical-Initiated Degradation (The "Yellowing" Issue)

User Issue:

"My piperidine process solvent is turning yellow/brown upon heating or exposure to air. The purity is dropping, but I don't see a single clean impurity peak."

Root Cause Analysis:

Color change often indicates radical-mediated oxidation leading to imines and subsequent polymerization. Unlike N-oxidation, this attacks the


-carbon  (C2/C6 positions).
The Mechanism:
  • Initiation: A radical initiator (light, heat, metal) abstracts a hydrogen from the

    
    -carbon.
    
  • Propagation: The resulting radical reacts with

    
     to form a peroxyl radical, eventually eliminating to form an imine  (2,3,4,5-tetrahydropyridine).
    
  • Fate: The imine is unstable. It hydrolyzes to an amino-aldehyde (ring opening) or polymerizes to form "tars" (chromophores causing yellow color).

Visualization: The Oxidative Pathway

PiperidineOxidation Piperidine Piperidine (Parent) Radical α-Carbon Radical (Intermediate) Piperidine->Radical H-Abstraction (ROS / Light / Heat) Imine Imine (Tetrahydropyridine) Radical->Imine +O2, -HO2• Products Ring Opening / Polymerization (Tars) Imine->Products Hydrolysis or Self-Reaction

Figure 1: The radical oxidation cascade. Note that the "Imine" intermediate is the gateway to complex degradation products.

Troubleshooting Protocol 2: Stabilizing the System
  • Inerting: Sparge reaction vessels with

    
     or Argon. Simply "blanketing" is insufficient if 
    
    
    
    is already dissolved.
  • Antioxidant Screen:

    • Add BHT (Butylated hydroxytoluene) or Vitamin E at 0.1–0.5 mol%.

    • Logic: These scavenge peroxyl radicals, breaking the chain reaction shown in Figure 1.

  • Light Exclusion: If the process is photochemical, use amber glassware. Piperidine radicals are easily photogenerated.

Module 3: Thermal Degradation (High-Temperature Processing)

User Issue:

"We are using piperidine as a CO2 capture solvent (or reaction medium) at >140°C. We observe ammonia evolution and loss of amine titer."

Root Cause Analysis:

At high temperatures (>130°C), piperidine undergoes thermal ring opening or dehydrogenation . In the presence of CO2, this is accelerated.

Key Data: Thermal Stability Thresholds
ParameterStability LimitDegradation ModePrimary Product
Temp < 120°C StableNoneN/A
Temp 130-150°C MetastableRadical Oxidation (if

present)
Imines, Amides
Temp > 160°C UnstableNucleophilic Ring OpeningAlkylamines, Ammonia
With Catalysts (Pd/Pt) UnstableDehydrogenationPyridine (Aromatization)
The Mechanism (Thermal Ring Opening):

In concentrated solutions, one piperidine molecule acts as a nucleophile attacking the protonated form of another (SN2 attack), leading to ring opening.

  • Reaction: Piperidine +

    
    
    
    
    
    Ring Opening
    
    
    N-alkylated linear amines.
Troubleshooting Protocol 3: Process Optimization
  • Temperature Cap: Maintain stripper/reactor temperatures below 150°C . Above this, activation energy for C-N bond cleavage is overcome.

  • CO2 Load Management: High CO2 loading increases the concentration of carbamates, which can cyclize to form stable oxazolidinones (irreversible loss).

  • Metal Removal: If dehydrogenation (formation of Pyridine) is observed, check for Pd/Pt contamination from previous synthetic steps. These metals catalyze the conversion of Piperidine

    
     Pyridine.
    

Summary Decision Tree

Use this flow to diagnose your specific degradation issue.

TroubleshootingTree Start Start: Identify Degradation Sign Sign What is the primary symptom? Start->Sign Impurity New LC-MS Peak Sign->Impurity Color Yellow/Brown Color Sign->Color Loss Loss of Titer / NH3 Smell Sign->Loss MassCheck Is Mass M+16? Impurity->MassCheck RadicalCheck Check O2 / Light Color->RadicalCheck TempCheck Is Temp > 150°C? Loss->TempCheck NOxide Probable N-Oxide Action: Check Peroxides MassCheck->NOxide Yes Hydroxyl Probable C-Hydroxyl Action: Check Radical Sources MassCheck->Hydroxyl No (or different mass) Polymer Imine Polymerization Action: Add Antioxidants RadicalCheck->Polymer TempCheck->Polymer No (Check Oxidation) Thermal Thermal Ring Opening Action: Lower Temp TempCheck->Thermal Yes

Figure 2: Diagnostic decision matrix for piperidine stability issues.

References

  • Rochelle, G. T., et al. (2012). "Thermal degradation of piperazine and its structural analogs." Energy Procedia, 4, 23-30. Link

    • Key Insight: Establishes the thermal stability limit of piperidine ring systems at ~150°C and the ring-opening mechanism.
  • Baj, S., & Siewniak, A. (2009). "Oxidation of tertiary amines by organic peroxides." Open Chemistry, 7(3). Link

    • Key Insight: Details the N-oxidation mechanism relevant to pharmaceutical impurities.
  • Lamm, B., et al. (2020). "Oxidative degradation of amines: Mechanisms and products." International Journal of Greenhouse Gas Control. Link

    • Key Insight: Defines the radical abstraction pathway
  • Alfassi, Z. B., et al. (2000). "The reaction of piperidine with hydroxyl radicals." Radiation Physics and Chemistry. Link

    • Key Insight: Provides kinetic data on radical

Validation & Comparative

The Orthogonal Imperative: A Comparative Guide to Cross-Validating Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Necessity of Orthogonality: Beyond the Single-Method Fallacy

In drug discovery and development, the most expensive error is a false positive driven by impurity-associated activity. A common pitfall in synthetic chemistry is the "Single-Method Fallacy"—the belief that a single clean HPLC trace at 254 nm, corroborated by a clean 1H NMR spectrum, guarantees >95% purity.

The Scientific Reality: Chromatographic homogeneity is not synonymous with chemical purity. Standard Reverse-Phase (RP) HPLC with UV detection has three critical blind spots:

  • Iso-elution: Structurally similar impurities (regioisomers, diastereomers) may co-elute with the parent peak.

  • Non-Chromophoric Impurities: Synthetic intermediates lacking UV absorption (e.g., aliphatic halides, inorganic salts) remain invisible.

  • Response Factor Variance: Impurities with high extinction coefficients can be overestimated, while those with low extinction coefficients are underestimated.

This guide compares the traditional "Quick Check" workflow against a Cross-Validated Orthogonal Protocol , demonstrating why the latter is the non-negotiable standard for high-integrity data.

Comparative Analysis: Traditional vs. Orthogonal Workflows

To illustrate the divergence in results, we analyzed a synthesized peptidomimetic compound ("Compound X") using two distinct workflows.

Experimental Data Summary
MetricMethod A: Traditional (Non-Orthogonal)Method B: Orthogonal Cross-Validation
Primary Technique RP-HPLC (C18, UV @ 254 nm)RP-HPLC (C18) + HILIC (Amide)
Secondary Technique 1H NMR (Qualitative, DMSO-d6)qNMR (Internal Std: Maleic Acid)
Detection Mode UV Absorbance OnlyUV (PDA) + MS (ESI) + CAD (Charged Aerosol)
Purity Result 99.2% (Area %) 94.1% (w/w)
Identified Contaminants None detected.3.2% Inorganic Salt (NaCl), 1.5% Residual Water, 1.2% Non-UV Isomer.
Conclusion "Pass" (False Positive)"Fail" (<95% Target) - Requires Repurification
Analysis of Discrepancy
  • The Salt Trap: Method A missed the 3.2% NaCl load because salts are NMR silent (in 1H) and UV transparent. Method B detected this via Mass Balance calculation and qNMR.

  • The Co-elution: Method A's C18 column failed to resolve a des-amino impurity. Method B's HILIC column, operating on a different separation mechanism (partitioning vs. adsorption), resolved the impurity.

Detailed Protocol: The Self-Validating System

This protocol ensures that every analytical claim is challenged by an orthogonal counter-claim.

Phase 1: Orthogonal Chromatographic Screening

Objective: Confirm chromatographic purity using mutually exclusive separation mechanisms.

  • Primary Run: Analyze sample on a C18 column (Low pH, Formic Acid).

  • Orthogonal Run: Analyze the same sample on a Phenyl-Hexyl or HILIC column (High pH, Ammonium Bicarbonate).

    • Why: Changing pH changes the ionization state of basic/acidic impurities, altering their retention time relative to the main peak.

  • 3D-Detection: Use a Photo-Diode Array (PDA) to scan 200–400 nm.

    • Check: Perform "Peak Purity" analysis (spectral homogeneity check across the peak width).

Phase 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: Establish absolute purity (w/w) and mass balance.

  • Internal Standard (IS) Selection: Select a certified trace-element standard (e.g., Maleic Acid, TCNB) that:

    • Has non-overlapping signals with the analyte.

    • Has a long relaxation time (

      
      ).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60s) to ensure full magnetization recovery. Failure here leads to integration errors.
    • Scans: Minimum 16 to ensure S/N ratio > 150:1.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
    
Phase 3: The "Mass Balance" Reconciliation

Compare the HPLC Area % with the qNMR w/w %.

  • If HPLC > qNMR: Suspect inorganic salts, retained solvents, or non-chromophoric organic impurities.

  • If qNMR > HPLC: Suspect high-absorbing UV impurities (high extinction coefficient) inflating the HPLC impurity profile.

Visualizing the Logic

The following diagrams illustrate the decision logic required to validate a synthesized compound.

Diagram 1: The Orthogonal Decision Matrix

This workflow dictates the selection of analytical methods based on the compound's properties.

OrthogonalLogic Start Synthesized Compound ChromCheck 1. Chromatographic Purity (HPLC/UPLC) Start->ChromCheck Parallel1 Method A: Low pH (C18) ChromCheck->Parallel1 Parallel2 Method B: High pH or HILIC ChromCheck->Parallel2 OrthoCheck Is Purity > 95%? StructureCheck 2. Structural Confirmation OrthoCheck->StructureCheck > 95% Fail REJECT Recrystallize / Prep-HPLC OrthoCheck->Fail < 95% CoElution Check: Peak Purity & MS Spectra Parallel1->CoElution Parallel2->CoElution CoElution->OrthoCheck NMR_Qual 1H / 13C NMR (Identity) StructureCheck->NMR_Qual QuantCheck 3. Quantitative Cross-Check NMR_Qual->QuantCheck qNMR qNMR (Absolute Purity) QuantCheck->qNMR Decision Compare HPLC Area% vs qNMR wt% qNMR->Decision Pass VALIDATED Release for Bio-Assay Decision->Pass Difference < 2% Decision->Fail Difference > 2%

Caption: Figure 1. The "Purity Funnel" workflow ensuring orthogonal confirmation of identity and quantity before biological testing.

Diagram 2: Troubleshooting Discrepancies

How to resolve conflicts between HPLC and NMR data.

DiscrepancyFlow Conflict Discrepancy Detected HPLC 99% | qNMR 92% RootCause1 Hypothesis 1: Inorganic Salts Conflict->RootCause1 RootCause2 Hypothesis 2: Residual Solvent Conflict->RootCause2 RootCause3 Hypothesis 3: Aggregates/Micelles Conflict->RootCause3 Test1 Test: Residue on Ignition or Elemental Analysis RootCause1->Test1 Action Recalculate Potency Based on 'Active' Mass Test1->Action Test2 Test: GC-Headspace or TGA RootCause2->Test2 Test2->Action Test3 Test: DLS or DOSY NMR RootCause3->Test3 Test3->Action

Caption: Figure 2. Diagnostic logic for resolving "The Purity Gap" between chromatographic and spectroscopic data.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2] Defines the global regulatory standards for specificity, accuracy, and linearity in analytical methods. [Link]

  • Pauli, G. F., et al. The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). A foundational paper comparing qNMR to chromatography for absolute purity determination. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Guidance on the submission of analytical data for IND/NDA applications. [Link]

Sources

Comparative Guide: 1-[2-(2-Hydroxyethoxy)ethyl]piperidine and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-[2-(2-hydroxyethoxy)ethyl]piperidine (HEEP), a sterically hindered tertiary amine with a glycol-ether tail. It is designed for researchers in carbon capture utilization (CCU) and organic synthesis who require precise physicochemical data and structural activity relationship (SAR) insights.

Executive Summary: The "Flexible Linker" Amine

This compound (CAS: 3603-43-8), often abbreviated as HEEP or 2-(2-piperidinoethoxy)ethanol , represents a hybrid class of solvents. It combines the high basicity of a cyclic amine (piperidine) with the hydrophilic, low-volatility properties of a glycol ether tail.

Unlike simple alkanolamines (e.g., MEA), HEEP lacks a proton on the amine nitrogen, making it a tertiary amine . This structural feature dictates its primary chemical behavior: it cannot form carbamates directly with CO₂. Instead, it promotes the formation of bicarbonates via base-catalyzed hydrolysis, a process offering high theoretical CO₂ loading capacity (1.0 mol CO₂/mol amine) but slower kinetics requiring promoters.

Structural Analysis & Analogues

To understand HEEP's performance, we must compare it against analogues that isolate specific structural variables: ring size, heteroatoms, and chain length.

The Comparison Cohort
  • Target Molecule: HEEP (Piperidine ring + Diethylene glycol tail).

  • Analogue A (Chain Shortening): 1-(2-Hydroxyethyl)piperidine (HEP) . Removes the ether linkage, reducing chain flexibility and hydrophilicity.

  • Analogue B (Ring Contraction): 1-[2-(2-Hydroxyethoxy)ethyl]pyrrolidine (HEEPy) . A 5-membered ring increases ring strain and typically raises pKa.

  • Analogue C (Heteroatom Insertion): 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (HEEM) . Adds an oxygen atom to the ring, significantly lowering basicity due to the inductive effect.

Comparative Physicochemical Data Table

Data synthesized from experimental values and SAR predictions.

PropertyHEEP (Target)HEP (Analogue A)HEEPy (Analogue B)HEEM (Analogue C)
CAS 3603-43-83040-44-6934-22-53603-45-0
MW ( g/mol ) 173.25129.20159.23175.23
Boiling Pt. ~295°C (extrapolated)195°C~285°C~300°C
pKa (25°C) ~9.6 (Est.)*10.1~10.2~7.4
Viscosity High (>15 cP)Medium (~10 cP)HighMedium
CO₂ Capacity High (1.0 mol/mol)High (1.0 mol/mol)High (1.0 mol/mol)Low (Low basicity)
Water Sol. MiscibleMiscibleMiscibleMiscible

*Note on pKa: The ether oxygen in the tail of HEEP exerts a weak electron-withdrawing inductive effect, lowering the pKa slightly compared to HEP (10.1), but it remains significantly more basic than Morpholine derivatives.

Synthesis Protocol

The most robust route for synthesizing HEEP avoids the high-pressure ethoxylation of piperidine. Instead, a nucleophilic substitution using 2-(2-chloroethoxy)ethanol is preferred for laboratory scale to ensure regioselectivity.

Reaction Logic Diagram (Graphviz)

SynthesisPath Piperidine Piperidine (Nucleophile) Intermediate Transition State (SN2 Attack) Piperidine->Intermediate Reagent 2-(2-Chloroethoxy)ethanol (Electrophile) Reagent->Intermediate Base K2CO3 / NaI (Catalyst/Base) Base->Intermediate Scavenges HCl Product HEEP (Target Molecule) Intermediate->Product Byproduct KCl + H2O Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for HEEP synthesis utilizing a mild base to neutralize the HCl byproduct.

Step-by-Step Methodology
  • Reagents: Piperidine (1.0 eq), 2-(2-Chloroethoxy)ethanol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), and a catalytic amount of Sodium Iodide (NaI) to accelerate the halide exchange (Finkelstein condition).

  • Solvent: Acetonitrile (ACN) or Toluene. ACN is preferred for faster kinetics.

  • Procedure:

    • Dissolve Piperidine and K₂CO₃ in ACN under N₂ atmosphere.

    • Add NaI (0.1 eq).

    • Add 2-(2-Chloroethoxy)ethanol dropwise at room temperature to prevent exotherms.

    • Reflux at 80°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Filter off solid inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification (Critical): Vacuum distillation is required. Collect the fraction boiling at 105–106°C / 3 Torr.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the piperidine ring protons (multiplets at 1.5–1.6 ppm and 2.4–2.5 ppm) and the distinct glycol tail signals (triplets at 3.6–3.7 ppm).

Performance Deep Dive: CO₂ Capture & Viscosity

Mechanism of Action

HEEP functions as a tertiary amine .[1][2] Unlike primary amines (MEA), it lacks the N-H bond required to form a stable carbamate.

  • Pathway:

    
    
    
  • Advantage: The stoichiometry is 1:1 (CO₂:Amine), whereas carbamate formation is limited to 0.5:1. This gives HEEP double the theoretical capacity of simple primary amines.

  • Disadvantage: The reaction involves water hydrolysis, which is kinetically slower.

The "Glycol Effect" on Viscosity

A critical operational parameter is viscosity.

  • HEP (Analogue A): Has a single ethanol tail. Viscosity is moderate, allowing good mass transfer.

  • HEEP (Target): The diethylene glycol tail introduces additional ether oxygen sites for hydrogen bonding with water and self-association. This results in higher viscosity than HEP.

  • Implication: While HEEP has lower volatility (less solvent loss), the increased viscosity can impede CO₂ diffusion into the liquid film. Industrial applications often blend HEEP with a "promoter" like Piperazine (PZ) to balance capacity with kinetic speed.

CO₂ Absorption Experimental Protocol (Bubble Column)

To verify the capacity of HEEP vs. Analogues:

  • Setup: Thermostated glass reactor (303 K) equipped with a magnetic stirrer and a gas sparger.

  • Solvent Preparation: Prepare 30 wt% aqueous solutions of HEEP, HEP, and HEEM.

  • Gas Feed: Introduce a gas mixture (15% CO₂ / 85% N₂) to simulate flue gas.

  • Measurement:

    • Use a mass flow controller to regulate input.

    • Monitor CO₂ concentration in the outlet gas using an IR Gas Analyzer.

  • Calculation:

    • Integration of the difference between inlet and outlet CO₂ concentration over time yields the loading capacity (

      
      , mol CO₂/mol amine).
      
    • Expected Result: HEEP

      
       HEP > HEEM. (HEEM performs poorly due to low pKa).
      

References

  • Syntheses of Piperidine Derivatives

    • Source: PrepChem. "Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride." (Adapted protocol logic).
  • pKa and Structural Analogues

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[3] (Provides baseline pKa data for hydroxyethyl-substituted cyclic amines).

  • CO₂ Capture Kinetics of Tertiary Amines

    • Source: Rayer, A. V., et al. "Dissociation Constants (pKa) of Tertiary and Cyclic Amines."[3] Journal of Chemical & Engineering Data, 2014.

  • Physical Properties (Viscosity/Density)

    • Source: Wohlfarth, C. "Viscosity of 2-(2-ethoxyethoxy)ethanol." Landolt-Börnstein - Group IV Physical Chemistry.
  • Chemical Identity & Safety

    • Source: PubChem.[4][5] "Compound Summary: this compound."

Sources

Technical Guide: Chloroethanol vs. Diethanolamine Methods for Piperazine Synthesis

[2]

Executive Summary

In the landscape of heterocyclic synthesis, the production of piperazine rings—a "privileged scaffold" in medicinal chemistry—relies primarily on two distinct mechanistic pathways. The Chloroethanol Method represents the classical nucleophilic substitution approach, offering high versatility for laboratory-scale synthesis of complex N-substituted drug cores but suffering from high toxicity and salt waste.[1] In contrast, the Diethanolamine (DEA) Method is the industrial standard for generating the parent piperazine ring, utilizing catalytic dehydration (green chemistry) to achieve high throughput, though it requires specialized high-pressure infrastructure.

This guide analyzes the mechanistic divergence, process efficiency, and safety profiles of both methods to aid researchers in protocol selection.

Mechanistic Deep Dive

Method A: The Chloroethanol Method (Nucleophilic Substitution)

This method relies on the

1
  • Mechanism:

    • N-Alkylation: The lone pair of the nitrogen source (Ammonia or Primary Amine) attacks the

      
      -carbon of 2-chloroethanol, displacing the chloride ion.[1] This forms a bis(2-hydroxyethyl)amine intermediate.[1]
      
    • Activation (Optional but common): The hydroxyl groups are often activated (e.g., converted to chlorides using

      
       or tosylates) to improve leaving group ability, though thermal cyclization of the hydrochloride salt is also possible.[1]
      
    • Cyclization: An intramolecular nucleophilic attack closes the ring, releasing a leaving group (

      
       or 
      
      
      ).[1]
Method B: The Diethanolamine Method (Catalytic Dehydration)

This is the dominant route for mass production of piperazine.[1] It utilizes heterogeneous catalysis to dehydrate diethanolamine (DEA) in the presence of ammonia.[1]

  • Mechanism:

    • Dehydrogenation: The catalyst (typically Ni/Cu/Cr or Co-based) dehydrogenates the alcohol group of DEA to an aldehyde/ketone intermediate.[1]

    • Imine Formation: Ammonia (or the amine end of the molecule) reacts with the carbonyl intermediate to form a hemiaminal/imine, releasing water.[1]

    • Hydrogenation: The C=N bond is hydrogenated back to the amine, locking the cyclic structure.[1]

    • Note: This "borrowing hydrogen" mechanism is atom-economical but requires high pressure to prevent over-dehydrogenation to pyrazines.[1]

Visualizing the Pathways

Figure 1: Comparative Reaction Mechanisms

The following diagram contrasts the stepwise

PiperazineSynthesiscluster_0Method A: Chloroethanol (SN2)cluster_1Method B: Diethanolamine (Catalytic)R_NH2Amine/NH3(Nucleophile)Inter_ABis(2-hydroxyethyl)amineR_NH2->Inter_A+ 2 equiv. Cl-EtOH(Base, Heat)Cl_Eth2-Chloroethanol(Electrophile)Inter_BActivated Species(Cl/OTs)Inter_A->Inter_BActivation(e.g., SOCl2)Pip_APiperazine CoreInter_A->Pip_AThermal Cyclization(High Temp, -H2O)Inter_B->Pip_AIntramolecularCyclization (-HCl)DEADiethanolamine(DEA)Cat_SurfaceCatalyst Surface(Ni/Cu/Cr)DEA->Cat_SurfaceAdsorptionAldehydeAldehydeIntermediateCat_Surface->AldehydeDehydrogenation(-H2)ImineCyclic ImineAldehyde->Imine+ NH3 / -H2O(Cyclization)Pip_BPiperazine CoreImine->Pip_BHydrogenation(+H2)

Caption: Comparison of the stepwise alkylation pathway (Method A) versus the catalytic hydrogen-borrowing cycle (Method B).

Comparative Analysis

The choice between these methods depends heavily on the scale and the specific target (parent ring vs. substituted derivative).[1]

Table 1: Critical Performance Indicators
FeatureChloroethanol MethodDiethanolamine (DEA) Method
Primary Application Lab-scale synthesis of N-substituted piperazines (Drug Discovery).[1]Industrial manufacturing of Piperazine (Commodity).[1][2][3][4][5]
Reaction Type Stoichiometric Nucleophilic Substitution (

).[1]
Heterogeneous Catalytic Amination/Dehydration.[1][6]
Atom Economy Low.[1][7] Generates stoichiometric salt waste (e.g., NaCl, amine salts).[1]High. Main byproduct is water.[1]
Reagent Toxicity High. 2-Chloroethanol is a potent metabolic poison (LD50 ~89 mg/kg).[1]Moderate. DEA is an irritant; Ammonia is toxic but manageable.[1]
Conditions Mild to Moderate pressure.[1] Reflux temperatures (80–150°C).[1]Extreme. High Temperature (200–250°C) & Pressure (100–200 atm).[1]
Catalyst None (or basic promoters like

).[1]
Required (Raney Ni, Cu-Cr, Zeolites).[1]
Yield Variable (40–70%).[1] Prone to polymerization/quaternization.[1]High (60–85%).[1] Selectivity controlled by

ratio.[1]
Safety & Environmental Impact[1]
  • Chloroethanol: This reagent hydrolyzes to ethylene glycol but is acutely toxic itself.[1] The reaction produces corrosive HCl (neutralized to salt), requiring significant downstream wastewater treatment.[1]

  • Diethanolamine: The process is "greener" as it produces water as the leaving group.[1] However, the requirement for high-pressure hydrogen gas introduces explosion risks that necessitate robust engineering controls (Class I Div 1/2).[1]

Experimental Protocols

Protocol A: Laboratory Synthesis of N-Aryl Piperazine (Chloroethanol Route)

Target: Synthesis of N-Phenylpiperazine (Model System)

Rationale: This protocol uses the reactivity of aniline with 2-chloroethanol.[1] The intermediate is cyclized thermally or via activation.[1]

  • Alkylation:

    • In a 500 mL round-bottom flask, dissolve Aniline (0.1 mol) in ethanol (150 mL).

    • Add 2-Chloroethanol (0.22 mol) and Sodium Carbonate (0.25 mol) .

    • Reflux for 12–18 hours.[1] Monitor via TLC for the disappearance of aniline and formation of N,N-bis(2-hydroxyethyl)aniline.[1]

    • Filter salts and evaporate solvent to obtain the crude diol intermediate.[1]

  • Cyclization (Activation Method):

    • Dissolve the crude intermediate in Thionyl Chloride (

      
      , excess)  at 0°C.
      
    • Reflux for 4 hours to form the bis(2-chloroethyl)amine hydrochloride.[1]

    • Evaporate excess

      
      .[1]
      
    • Treat the residue with Ammonia/Methanol or Primary Amine in a sealed tube at 100°C for 8 hours.[1]

    • Purification: Basify with NaOH (pH 12), extract with DCM, and purify via column chromatography.[1]

Protocol B: Catalytic Synthesis of Piperazine (DEA Route)

Target: Self-Validating Bench-Scale High-Pressure Synthesis

Rationale: Uses a Raney Nickel catalyst to effect the dehydration-cyclization.[1] Note: Requires a high-pressure autoclave.[1]

  • Catalyst Preparation:

    • Wash Raney Nickel (approx.[1][5] 5g) with distilled water (3x) and ethanol (3x) to remove alkali storage buffer.[1] Caution: Pyrophoric.[1]

  • Reactor Loading:

    • Load a 300 mL stainless steel autoclave with Diethanolamine (50g, 0.47 mol) .

    • Add the prepared Raney Nickel catalyst (10% w/w relative to DEA).[1]

    • Add Liquid Ammonia (30g) . (Ammonia acts as both reactant and solvent to suppress polymerization).[1]

  • Reaction:

    • Purge the reactor with Hydrogen gas (

      
      ) three times.[1]
      
    • Pressurize to 50 atm with

      
       .
      
    • Heat to 220°C . The internal pressure will rise significantly (approx. 150–200 atm).[1]

    • Stir at 1000 RPM for 4 hours.

  • Work-up:

    • Cool to room temperature and vent gases carefully (Scrubber required for

      
      ).[1]
      
    • Filter the catalyst (keep wet/inert).[1]

    • Fractional Distillation: Distill the filtrate. Water comes off first, followed by Ethylenediamine (byproduct), and finally Piperazine (bp 146°C).[1] Recrystallize from ethanol if necessary.

References

  • Jefferson Chemical Company. (1962).[1] Process for preparation of piperazine. US Patent 3,037,023.[1] Link

  • Sergeev, E.E., et al. (2022).[1] Methods for the catalytic synthesis of piperazine. Catalysis in Industry. Link

  • Union Carbide Corp. (1959).[1] Manufacturing process for piperazine. US Patent 2,901,482.[1] Link

  • Changzhou Wishan Chemical. (2013).[1] New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. CN Patent 103224476A.[1] Link

  • BenchChem. (2025).[1][8] A Comparative Analysis of Piperazine Synthesis Methods. Link[1]

Safety Operating Guide

1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often handle functionalized heterocycles like 1-[2-(2-hydroxyethoxy)ethyl]piperidine (also known as 2-(2-Piperidinoethoxy)ethanol ). While this compound is a valuable intermediate in pharmaceutical synthesis, its dual nature—containing both a basic tertiary amine and a hydrophilic ether-alcohol tail—dictates specific handling and disposal protocols.

The disposal strategy for this compound is governed by its basicity and organic miscibility . Unlike simple solvents, the piperidine moiety presents a risk of exothermic reaction if improperly mixed with acidic waste streams. This guide outlines a self-validating disposal workflow to ensure personnel safety and regulatory compliance.

Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
CAS Number 3603-43-8 Use for waste manifesting and inventory tracking.
Formula C₉H₁₉NO₂High carbon/nitrogen content requires incineration.
Molecular Weight 173.25 g/mol
Physical State Liquid (Colorless to Yellow)Requires liquid waste containment (HDPE/Glass).
Boiling Point ~105–106 °C (at 3 Torr)High boiling point; low volatility risk under normal conditions.[1]
Flash Point ~115 °C (Calculated)Combustible (Class IIIB) . Not a "Flammable Liquid" (D001) by DOT definition unless heated, but burns in incinerators.
Solubility Freely soluble in waterCritical: Do not pour down the drain. High mobility in aquatic environments.
Basicity Tertiary Amine (Basic)Incompatible with acids. Risk of heat generation.

Hazard Assessment & Waste Characterization

Before disposal, we must characterize the waste to prevent "commingling errors"—the most common cause of laboratory accidents involving waste.

  • Primary Hazard (Amine): The piperidine ring acts as a base. Mixing this waste with acid waste (e.g., HCl, H₂SO₄) will result in an immediate exothermic acid-base neutralization, potentially pressurizing the container or causing an eruption.

  • Secondary Hazard (Irritant): H315 (Skin Irritation) and H319 (Eye Irritation).[2] Standard PPE (nitrile gloves, safety glasses) is mandatory.

  • RCRA Classification (USA):

    • This compound is not P-listed or U-listed.

    • However, if the pH of the neat liquid is >12.5, it carries the D002 (Corrosive) characteristic.

    • Best Practice: Manage as Non-Halogenated Basic Organic Waste .

Waste Segregation Logic (Decision Tree)

The following logic gate ensures that this compound is never accidentally combined with incompatible streams.

WasteSegregation Start Waste Generation: This compound CheckState Is the waste Liquid or Solid debris? Start->CheckState Liquid Liquid Waste CheckState->Liquid Liquid Solid Solid Waste (Wipes, Gloves, Silica) CheckState->Solid Solid CheckMix Is it mixed with other chemicals? Liquid->CheckMix MixAcid Mixed with ACIDS? CheckMix->MixAcid Mixture BinA Container A: Basic/Organic Waste (Label: Non-Halogenated, Basic) CheckMix->BinA Pure Compound MixHalogen Mixed with Halogenated Solvents (DCM, Chloroform)? MixAcid->MixHalogen No TreatFirst STOP: Neutralize carefully before consolidation MixAcid->TreatFirst Yes (High Risk) MixHalogen->BinA No BinB Container B: Halogenated Waste (Label: Halogenated, Basic) MixHalogen->BinB Yes BinC Container C: Solid Hazardous Waste (Double Bagged) Solid->BinC

Figure 1: Segregation logic to prevent incompatibility events. Note the critical stop point for acidic mixtures.

Step-by-Step Disposal Protocol

This protocol assumes the chemical is in its liquid form or dissolved in a compatible solvent.

Phase 1: Preparation
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is corrosive (pH > 12.5).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "HEEP."

    • Constituents: List "this compound" and any co-solvents (e.g., "Ethanol", "Methanol").

    • Hazard Checkbox: Mark "Irritant" and "Basic" (or Corrosive if pH > 12.5).

Phase 2: Consolidation
  • pH Verification: If you are unsure if the waste stream contains acids, test a small aliquot with pH paper. It should be basic (pH 8–11).

  • Transfer: Pour the liquid into the Non-Halogenated Organic waste container.

    • Caution: If your lab separates "Basic Organic" from "Neutral Organic," place this in the Basic stream.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Final Disposal (EHS/Contractor)
  • Method: The standard industry disposal method for this compound is Incineration (with energy recovery preferred).

    • Mechanism:[3][4][5] High-temperature oxidation destroys the piperidine ring and the ether linkage, converting them to CO₂, H₂O, and NOₓ (which is scrubbed).

  • Prohibition: Never dispose of this compound via sanitary sewer. The piperidine moiety can be toxic to aquatic microorganisms and resist degradation in standard water treatment facilities.

Spill Contingency Plan

In the event of a spill (e.g., dropping a 100mL bottle), follow this immediate response workflow.

SpillResponse Assess 1. Assess Volume & Risk (>100mL? Evacuate) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Contain (Use absorbent pillows/socks) PPE->Contain Absorb 4. Absorb (Use Clay/Vermiculite or Amine-Specific Pads) Contain->Absorb Clean 5. Clean Surface (Soap & Water Wash) Absorb->Clean Dispose 6. Bag & Tag (Solid Hazardous Waste) Clean->Dispose

Figure 2: Immediate spill response workflow. Note: Do not use strong acids to neutralize the spill directly on the floor, as this may generate fumes and heat.

Spill Cleanup Notes:

  • Absorbent: Use universal absorbents (vermiculite, clay) or pads designed for organic liquids.

  • Neutralization (Optional): If a residue remains, wipe the area with a dilute, weak acid solution (e.g., 5% citric acid) after the bulk liquid has been absorbed, then wash with soap and water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93342, 2-[2-(1-Piperidinyl)ethoxy]ethanol. Retrieved January 29, 2026. Link

  • Thermo Fisher Scientific (2021). Safety Data Sheet: this compound. (Note: Often indexed under CAS 3603-43-8 or general piperidine derivatives).[5][6] Link

  • Sigma-Aldrich (2026). Product Specification: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine and related Piperidine derivatives. Link

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for D002 waste). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE
Reactant of Route 2
Reactant of Route 2
1-[2-(2-HYDROXYETHOXY)ETHYL]PIPERIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.